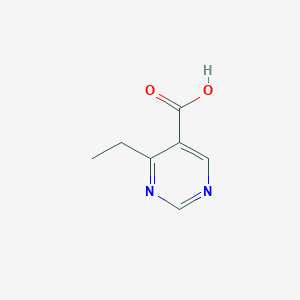

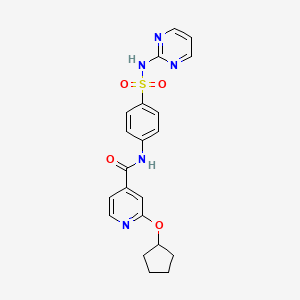

![molecular formula C22H24N2O4 B2637413 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one CAS No. 896080-38-9](/img/structure/B2637413.png)

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as 6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one, has a molecular formula of C23H26N2O4 . It is a complex organic molecule with potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as hydroxy groups, a piperazine ring, and a benzofuran ring . The exact structure can be determined using techniques like 1H-NMR, 13C-NMR, FT-IR, and EI-MS .Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.5 g/mol. It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds. Its topological polar surface area is 73.2 Ų .科学的研究の応用

Anti-Proliferative Activities

This compound, as part of a group of synthesized chromene and quinoline conjugates, was evaluated for its cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Several compounds in this group exhibited significant anti-proliferative activities, with a noted structure-activity relationship indicating that chromene and quinoline moieties, when attached with pyrimide and piperazine moieties, enhance these activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimicrobial Activity

The compound, as part of novel thiazolidinone derivatives synthesized from intermediates like chromen-2-one, has been evaluated for antimicrobial activities. These compounds showed significant antimicrobial activity against a range of bacteria and fungi (Patel, Kumari, & Patel, 2012).

Anticonvulsant and Antimicrobial Activities

In a study where 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives were synthesized, the focus was on evaluating their potential anticonvulsant activity. The study found that certain compounds showed protective effects against maximal electroshock seizures, and also displayed antimicrobial activities against various bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).

Synthesis and Antibacterial Study

In another study, compounds including 6-(2-oxo-3-[(4-arylpiperazino)carbonyl]-2H-6-chromenyl-methyl)-3-[(4-arylpiperazino)carbonyl]-2H-2-chromenone were synthesized and tested for their antibacterial activity against human pathogenic strains. Certain compounds exhibited potent inhibitory activity towards all tested bacterial strains (Nagaraj, Srinivas, Naik, & Neelofer, 2019).

Anticancer Properties

This compound, as a part of newly substituted chromene derivatives, displayed potential analgesic and anticonvulsant activities. The study highlighted the importance of structural variations in enhancing these activities (Abdelwahab & Fekry, 2022).

Bioactivities of Mannich Bases

In a study focusing on new Mannich bases with piperazines, compounds were evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study highlighted compounds that could be leading candidates for further drug design and evaluation (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).

Antimicrobial Agents

Synthesis of novel compounds based on chromen-2-one, incorporating various substituted piperazines and piperidines, resulted in notable antimicrobial activities against several bacterial and fungal strains. This suggests potential leads for further antimicrobial drug discovery (Patel, Patel, Kumari, & Chikhalia, 2012).

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of multiple hydroxy groups in its structure .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may induce a variety of molecular and cellular changes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one . .

特性

IUPAC Name |

6-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c25-11-10-23-6-8-24(9-7-23)15-17-12-22(27)28-21-14-18(20(26)13-19(17)21)16-4-2-1-3-5-16/h1-5,12-14,25-26H,6-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLAHJBFKKVYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

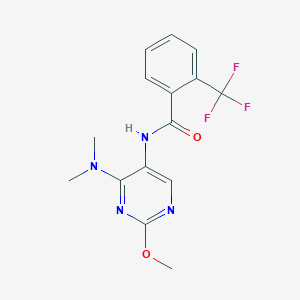

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)

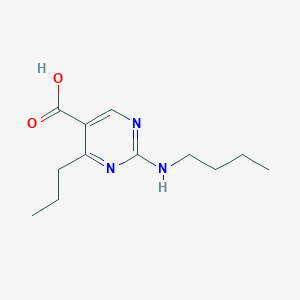

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)

![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)

![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)

![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)